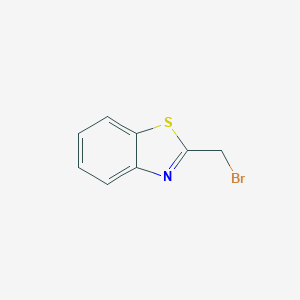

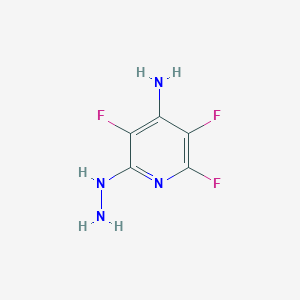

2,3,5-三氟-6-肼基吡啶-4-胺

描述

The compound "2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine" falls into the category of fluorinated heterocyclic compounds, known for their unique properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoro group and hydrazinyl group in the pyridine ring suggests potential reactivity and utility in synthesis and applications.

Synthesis Analysis

The synthesis of fluorinated pyridine derivatives often involves nucleophilic substitution reactions, as seen in compounds like 4,5,6-trifluoropyridazin-3(2H)-one, which serves as a scaffold for generating various disubstituted and ring-fused systems through sequential nucleophilic aromatic substitution processes (Pattison et al., 2009). Such methodologies might be applicable for synthesizing "2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine," where strategic substitution at specific positions on the pyridine ring can be achieved.

Molecular Structure Analysis

The molecular structure of fluorinated pyridines is characterized by the presence of electronegative fluorine atoms, which significantly influence the electronic distribution within the molecule. This effect is evident in structures like 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, showcasing extensive intermolecular hydrogen bonding and π-π stacking interactions, contributing to the stability and crystalline nature of these compounds (Hwang et al., 2006).

Chemical Reactions and Properties

Fluorinated pyridines engage in a variety of chemical reactions, including but not limited to, nucleophilic substitutions, coupling reactions, and reductive aminations, offering pathways to diverse functionalized products. An example is the synthesis of N-substituted 3-amino-4-halopyridines through protocols that might include steps like Boc-removal and reductive amination, indicative of the synthetic versatility of such compounds (Wilhelmsen et al., 2018).

科学研究应用

环境修复

含胺吸附剂已证明在从水源中去除全氟烷基和多氟烷基物质 (PFAS) 方面是有效的。其机理涉及静电相互作用、疏水相互作用和吸附剂的形态,这表明像 2,3,5-三氟-6-肼基吡啶-4-胺 这样的化合物可用于设计用于环境清理工作的下一代吸附剂 (Ateia 等人,2019)。

先进材料合成

胺官能化的金属有机骨架 (MOF) 因其在 CO2 捕获中的潜力而备受关注,原因是 CO2 和碱性氨基官能团之间有很强的相互作用。此类 MOF 的合成方法和应用突出了胺官能化化合物在开发具有高 CO2 吸附能力和优异气体分离性能的材料中的作用 (Lin 等人,2016)。

有机合成和催化

氨基-1,2,4-三唑,其与 2,3,5-三氟-6-肼基吡啶-4-胺 具有结构相似性,在精细有机合成中至关重要。它们的应用包括生产药品、染料和高能材料,说明了此类化合物在有机化学和工业应用中的多功能性 (纳扎罗夫等人,2021)。

环境化学和毒理学

含氮化合物的降解,包括胺,对于减少这些物质对环境和健康的影响至关重要。高级氧化工艺已被确定为矿化此类化合物的有效方法,这表明了解像 2,3,5-三氟-6-肼基吡啶-4-胺 这样的化合物的行为有助于改进水处理技术 (Bhat 和 Gogate,2021)。

安全和危害

属性

IUPAC Name |

2,3,5-trifluoro-6-hydrazinylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4/c6-1-3(9)2(7)5(12-10)11-4(1)8/h10H2,(H3,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAPOUMJOQASRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)F)NN)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372227 | |

| Record name | 2,3,5-trifluoro-6-hydrazinylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine | |

CAS RN |

105252-94-6 | |

| Record name | 4-Pyridinamine, 2,3,5-trifluoro-6-hydrazinyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105252-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-trifluoro-6-hydrazinylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trifluoro-6-hydrazinylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)

![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)

![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)